molecular formula C24H26N4O4S B4962171 N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}-N'-PHENYLETHANEDIAMIDE

N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}-N'-PHENYLETHANEDIAMIDE

Cat. No.: B4962171
M. Wt: 466.6 g/mol
InChI Key: HZPQJYOYMNGRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE is a complex organic compound that features a naphthalene sulfonyl group, a piperazine ring, and a phenylethanediamide moiety

Properties

IUPAC Name

N-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c29-23(24(30)26-21-8-2-1-3-9-21)25-12-13-27-14-16-28(17-15-27)33(31,32)22-11-10-19-6-4-5-7-20(19)18-22/h1-11,18H,12-17H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPQJYOYMNGRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can lead to naphthoquinone derivatives, while reduction of the sulfonyl group can yield sulfide derivatives.

Scientific Research Applications

N-{2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.